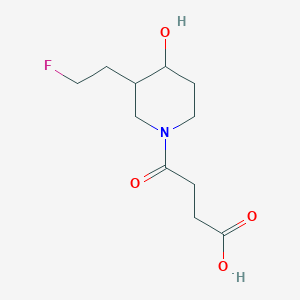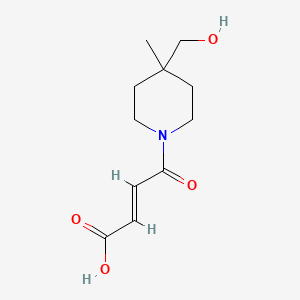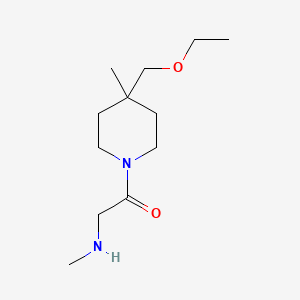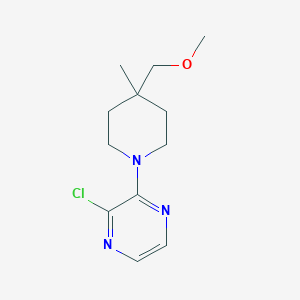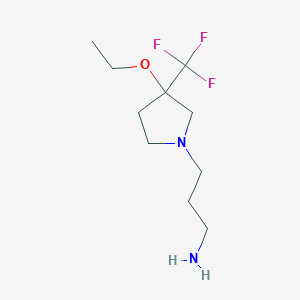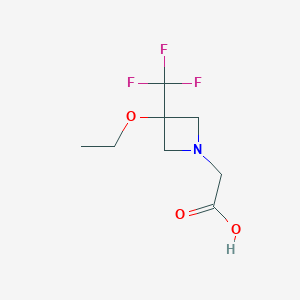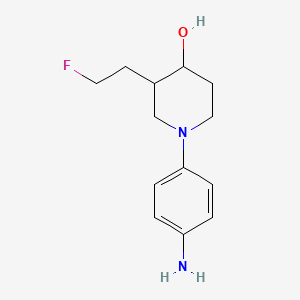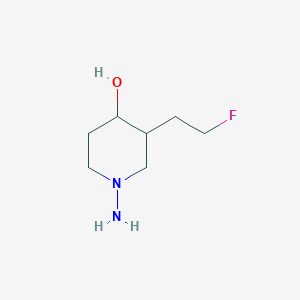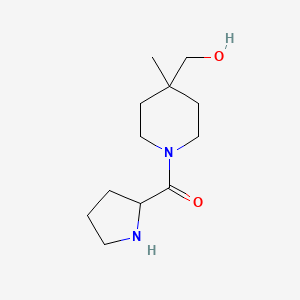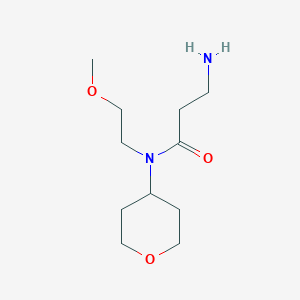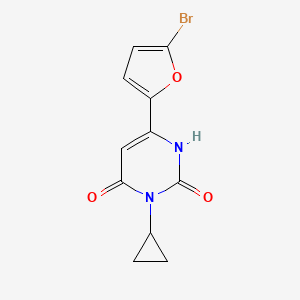
6-(5-ブロモフラン-2-イル)-3-シクロプロピル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン
概要
説明
The compound “6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromofuran moiety attached at the 6th position and a cyclopropyl group at the 3rd position.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrimidine core, which is a six-membered ring with nitrogen atoms at positions 1 and 3. Attached to this core at the 6th position is a bromofuran moiety, which is a five-membered ring containing oxygen and bromine substituents. At the 3rd position of the pyrimidine ring, there is a cyclopropyl group .Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines. This could include electrophilic substitution at the carbon positions of the pyrimidine ring, nucleophilic substitution at the bromine position of the bromofuran moiety, or reactions involving the cyclopropyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a brominated compound, it would likely have a relatively high molecular weight and might be less volatile than similar compounds without a halogen .科学的研究の応用
抗腫瘍活性
類似の構造を持つ化合物は、有望な抗腫瘍活性を示しています 。例えば、5-ブロモ-2-クロロ-N-(1-フェニルエチル)ピリジン-3-スルホンアミドのエナンチオマーは、抗腫瘍活性のために合成および研究されています 。「6-(5-ブロモフラン-2-イル)-3-シクロプロピル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン」は、同様の用途のために探索される可能性があります。
PI3Kαキナーゼ阻害
この化合物の構造は、ホスホイノシチド3-キナーゼ(PI3K)を阻害することがわかったピリジンスルホンアミド誘導体と類似しています 。PI3Kは、成長や生存などの細胞機能において重要な役割を果たし、その阻害は癌治療のための有望な戦略です .
C型肝炎ウイルス(HCV)阻害
類似の構造を持つ化合物は、C型肝炎ウイルス(HCV)を阻害する可能性を示しています 。「6-(5-ブロモフラン-2-イル)-3-シクロプロピル-1,2,3,4-テトラヒドロピリミジン-2,4-ジオン」は、同様の抗ウイルス用途のために探索される可能性があります。
有機触媒
スルホンアミド化合物は、問題の化合物と類似の構造を持ち、立体選択的な有機触媒に使用されています 。このプロセスには、化学反応の速度を高める触媒として小さな有機分子を使用することが含まれます。
Safety and Hazards
将来の方向性
The study and development of pyrimidine derivatives is an active area of research in medicinal chemistry, due to the wide range of biological activities that these compounds can have. Future research on this compound could involve studying its synthesis, properties, and potential biological activities .
作用機序
Target of Action
Compounds with similar structures have been shown to interact with the aryl hydrocarbon receptor (ahr) and cytochrome p450 1a1 (cyp1a1) axis .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to influence the ahr-cyp1a1 axis, which plays a significant role in sensing and incorporating environmental and outer stimuli into cellular adaptive responses .
生化学分析
Biochemical Properties
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various cellular processes . The interaction between 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and AHR can influence the receptor’s activity, leading to changes in gene expression and cellular responses.
Cellular Effects
The effects of 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AHR can lead to alterations in the expression of genes involved in detoxification processes and inflammatory responses . Additionally, it may affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects through specific binding interactions with biomolecules. It can act as an antagonist of AHR, preventing the receptor’s activation by other ligands . This inhibition can lead to changes in gene expression and cellular responses. Furthermore, the compound may influence enzyme activity by binding to active sites or allosteric sites, thereby modulating their function.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation over time can lead to changes in its biochemical properties and cellular effects. Long-term exposure to this compound in in vitro or in vivo studies may result in alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating gene expression and enzyme activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety.
Metabolic Pathways
6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes . For instance, its interaction with AHR can influence the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . This interaction can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione within cells and tissues are essential for understanding its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of 6-(5-Bromofuran-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, its interaction with AHR can lead to its localization in the nucleus, where it can influence gene expression
特性
IUPAC Name |
6-(5-bromofuran-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVIDBZRYGLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(O3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



